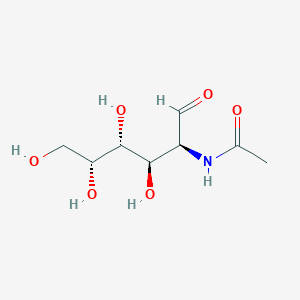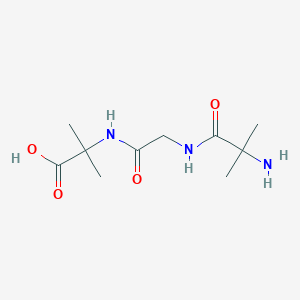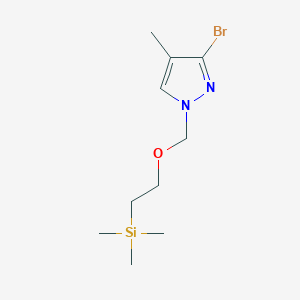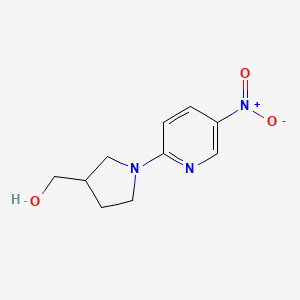
2H-1,4-Benzoxazin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,4-Benzoxazin-6-amine is a heterocyclic compound that features a benzene ring fused with an oxazine ring. This compound is part of the benzoxazine family, which is known for its diverse biological and synthetic applications. The presence of both nitrogen and oxygen atoms in the oxazine ring contributes to its unique chemical properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2H-1,4-Benzoxazin-6-amine can be synthesized through various methods. One efficient method involves the use of potassium carbonate (K2CO3) and water (H2O) in an ionic liquid medium such as [omim][BF4]. This method allows for the chemoselective synthesis of 3-aryl-2H-1,4-benzoxazine derivatives at room temperature . Another method involves the reductive cyclization of 2-(2-nitrophenoxy) acetonitrile adducts in the presence of iron (Fe) and acetic acid, yielding good to excellent results .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yields and purity. The use of recoverable ionic liquids and environmentally benign conditions is favored to minimize waste and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2H-1,4-Benzoxazin-6-amine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as phenacyl bromides.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include potassium carbonate, phenacyl bromides, and various solvents such as ionic liquids. Reaction conditions often involve room temperature synthesis to ensure high selectivity and yield .
Major Products Formed
The major products formed from the reactions of this compound include 3-aryl-2H-1,4-benzoxazine derivatives, which are valuable intermediates in the synthesis of various biologically active compounds .
Aplicaciones Científicas De Investigación
2H-1,4-Benzoxazin-6-amine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 2H-1,4-Benzoxazin-6-amine involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of interleukin-1, exhibiting immune and anti-inflammatory actions . The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects.
Comparación Con Compuestos Similares
2H-1,4-Benzoxazin-6-amine can be compared with other similar compounds, such as:
Benzoxazinone: Another member of the benzoxazine family, known for its antimicrobial and antifungal properties.
Benzoxazine: A compound with a similar structure but different functional groups, used in the synthesis of polymers and resins.
Quinazolin-4-one: A fused heterocyclic compound with similar biological activities, including anticancer and antibacterial properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the amine group, which contributes to its distinct chemical reactivity and biological activities.
Propiedades
Número CAS |
575472-93-4 |
|---|---|
Fórmula molecular |
C8H8N2O |
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
2H-1,4-benzoxazin-6-amine |
InChI |
InChI=1S/C8H8N2O/c9-6-1-2-8-7(5-6)10-3-4-11-8/h1-3,5H,4,9H2 |
Clave InChI |
XMWLWTWAHMKWLV-UHFFFAOYSA-N |
SMILES canónico |
C1C=NC2=C(O1)C=CC(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(8-Ethyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13965783.png)











